VTP-766 is a compound utilized in vascular-targeted photodynamic therapy, primarily for the treatment of localized prostate cancer. It is derived from the bacteriochlorophyll-based photosensitizer, padeliporfin, which is known commercially as TOOKAD® Soluble. This therapy leverages the unique properties of the compound to induce selective necrosis of cancerous tissues through a photochemical reaction activated by near-infrared light.
VTP-766 is classified as a photosensitizer and falls under the category of photodynamic agents. It is specifically designed for vascular-targeted therapies that exploit the vascular characteristics of tumors to achieve localized treatment effects. The compound's source, padeliporfin, is synthesized from natural chlorophyll derivatives and has been extensively studied for its efficacy and safety in clinical trials.
The synthesis of VTP-766 involves several steps that transform natural chlorophyll derivatives into the active photosensitizer. While specific detailed protocols are proprietary, the general approach includes:
The final product must demonstrate adequate stability and solubility to ensure effective delivery during clinical applications.
VTP-766 exhibits a complex molecular structure characteristic of bacteriochlorophyll derivatives. The molecular formula includes elements such as carbon, hydrogen, nitrogen, and oxygen, reflecting its organic nature. Key structural features include:
The compound's logP value indicates its hydrophobic nature, with a logP of approximately 1.38, which influences its distribution in biological systems .
Upon exposure to near-infrared light (specifically at wavelengths around 753 nm), VTP-766 undergoes photochemical reactions that generate reactive oxygen species, including superoxide and hydroxyl radicals. These reactive species initiate a cascade leading to:
These reactions are critical for the therapeutic efficacy of VTP-766 in localized cancer treatment .
The mechanism by which VTP-766 exerts its effects involves several key steps:
Clinical studies have shown that this process effectively reduces tumor volume and improves patient outcomes compared to traditional therapies .
VTP-766 possesses several notable physical and chemical properties:
Key physicochemical parameters include:
Parameter | Value |
---|---|
LogP (octanol-water) | 1.38 |
Apparent volume of distribution (mL) | 10.9 |
Alpha half-life (min) | 11.86 |
Beta half-life (h) | 11.3 |
Maximal plasma concentration (mg/L) | 119 |
These properties are crucial for understanding the pharmacokinetics and dynamics of VTP-766 during therapy .
VTP-766 has significant applications in oncology, particularly for:
Vascular Targeted Photodynamic Therapy (VTP) represents a precision oncology approach that leverages light-activated compounds to selectively disrupt tumor vasculature. Unlike conventional photodynamic therapy (PDT) that directly targets cancer cells, VTP specifically focuses on the abnormal blood vessels that nourish tumors. This therapeutic strategy employs specialized photosensitizing agents administered systemically and activated by precisely delivered light of specific wavelengths within the tumor microenvironment. Upon activation, these compounds generate reactive oxygen species (ROS) that cause rapid and selective occlusion of tumor-feeding vessels, leading to ischemic necrosis of dependent tumor tissue [2] [9]. The scope of VTP has expanded significantly from initial applications in dermatology and ophthalmology to now include solid tumors in multiple organ systems, with particular promise demonstrated in urologic oncology [6] [10]. The approach offers superior tissue-sparing capabilities compared to radical interventions, preserving critical structures like neurovascular bundles in prostate cancer treatment through precise spatial control of photodamage [7].
The evolution of photodynamic therapy spans over a century of scientific discovery, beginning with Oscar Raab's serendipitous observation in 1900 that acridine orange combined with light could destroy microorganisms. The modern PDT era emerged in the 1970s when hematoporphyrin derivatives (HpD) were found to accumulate selectively in tumors and produce cytotoxic effects upon illumination [5]. Key milestones include:
Table 1: Historical Milestones in Photodynamic Therapy Development
Year | Development Milestone | Significance |
---|---|---|
1900 | Raab discovers photodynamic effect | Foundation of photobiology |
1976 | First human trial in bladder cancer | Proof-of-concept for oncology application |
1993 | Photofrin® approved in Canada | First regulatory approval of PDT agent |
1999 | FDA approves ALA for actinic keratosis | First dermatologic PDT approval |
2003 | Japan approves talaporfin for lung cancer | First Asian approval for PDT in oncology |
2017 | EU approval of padeliporfin for prostate cancer | Validation of vascular-targeted approach |
The development of second-generation photosensitizers with longer activation wavelengths (650-800 nm) enabled deeper tissue penetration (up to 2 cm) and reduced cutaneous photosensitivity (days versus weeks). This technological evolution paved the way for third-generation agents incorporating nanotechnology for enhanced tumor targeting [3] [10].
VTP-766 operates through sophisticated photochemical mechanisms that exploit unique aspects of the tumor microenvironment. As a selective activator of liver X receptor β (LXRβ), VTP-766 modulates lipid metabolism pathways in tumor-associated endothelial cells [1]. When activated by near-infrared light at 753 nm wavelength, the compound transitions to an excited triplet state that directly transfers energy to molecular oxygen (Type II photochemical mechanism), generating highly cytotoxic singlet oxygen (¹O₂) [3] [9]. This reactive species produces rapid peroxidation of lipid membranes in the endothelial cells lining tumor vasculature, initiating a cascade of events:
The tumor-selective targeting of VTP-766 derives from two key factors: preferential accumulation in neovasculature due to enhanced permeability and retention (EPR) effects, and precise spatial control through directed light application [3]. The compound's rapid clearance kinetics (hours versus days) significantly reduce prolonged photosensitivity risks compared to earlier photosensitizers [7] [10]. Molecular studies reveal that VTP-766 achieves dual targeting of both vascular components and immune modulators within the tumor microenvironment, inducing immunogenic cell death that potentially generates systemic anti-tumor immunity [3] [9].
Table 2: Comparison of Photosensitizers in Oncology Applications
Photosensitizer | Activation Wavelength (nm) | Tissue Penetration Depth | Clearance Time | Primary Mechanism |
---|---|---|---|---|
Porfimer sodium (Photofrin®) | 630 | 3-5 mm | 4-6 weeks | Cellular damage |
5-aminolevulinic acid (Levulan®) | 635 | 2-3 mm | 24-48 hours | Cellular protoporphyrin IX |
Temoporfin (Foscan®) | 652 | 8-10 mm | 7-10 days | Cellular damage |
Talaporfin (Laserphyrin®) | 664 | 8-10 mm | 5-7 days | Vascular/cellular |
Padeliporfin (TOOKAD®) | 753 | 15-20 mm | 24-48 hours | Vascular targeting |
VTP-766 (Theoretical) | ~750 (estimated) | ~20 mm (estimated) | <48 hours (estimated) | Vascular/LXRβ modulation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1